(2S,5R)-1-allyl-2,5-dimethylpiperazine
Overview
Description
“(2S,5R)-1-allyl-2,5-dimethylpiperazine” is a chiral reagent . It is a preparation of the undesired (+)-enantiomer of (-)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine . It is an intermediate in the synthesis of δ-opioid receptor ligands .
Synthesis Analysis
This compound is synthesized as an intermediate in the production of δ-opioid receptor ligands . Unfortunately, the specific synthesis process is not detailed in the available resources.Chemical Reactions Analysis
The specific chemical reactions involving “(2S,5R)-1-allyl-2,5-dimethylpiperazine” are not detailed in the available resources. It is known to be used in the synthesis of δ-opioid receptor ligands .Scientific Research Applications
Synthesis and Pharmaceutical Applications
- (2S,5R)-1-allyl-2,5-dimethylpiperazine is primarily recognized for its role in the synthesis of delta-opioid receptor ligands. A high-yield synthesis method has been developed to produce this compound, which is crucial in the laboratory preparation of delta-opioid receptor ligands in significant quantities (Janetka et al., 2003). Additionally, this compound is involved in the synthesis of highly selective delta opioid receptor agonist SNC 80 and its derivatives, which have shown strong selectivity and affinity for rat delta receptors in radioreceptor binding studies (Calderon et al., 1997).
Crystal and Molecular Structure Studies
- Research into the crystal and molecular structure of trans-2,5-dimethylpiperazine, a related compound, provides insights into its molecular behavior and interactions. The structure has been analyzed using X-ray methods, revealing a centrosymmetric molecule with a chair form piperazine ring (Okamoto et al., 1982).
Medical Implant Applications
- Piperazine copolymers, including those related to trans-2,5-dimethylpiperazine, have been investigated for potential use in medical implant applications, particularly in cornea replacement. Studies have focused on their thermal stability, resistance to ultraviolet and visible radiation, and blood coagulation properties (Bruck, 1969).
Pharmaceutical Development
- The compound is utilized in the development of various pharmaceutical agents, including CCR1 antagonists for treating inflammatory diseases, showcasing its versatility in drug development (Norman, 2006).
Chemical Synthesis and Stereochemistry
- Extensive research has been conducted on the synthesis and stereochemistry of this compound and its derivatives. These studies are crucial for understanding its binding activity and potential pharmaceutical applications, especially in opioid receptor targeting (Kim et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,5R)-2,5-dimethyl-1-prop-2-enylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-4-5-11-7-8(2)10-6-9(11)3/h4,8-10H,1,5-7H2,2-3H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUXNUOPPQWDMV-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1CC=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1CC=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461446 | |
Record name | (2S,5R)-1-allyl-2,5-dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5R)-1-allyl-2,5-dimethylpiperazine | |
CAS RN |
155836-79-6 | |
Record name | (2S,5R)-1-allyl-2,5-dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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